1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with cyclopropanecarbonyl and difluorocyclobutanecarbonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry, materials science, and other domains.
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride is prepared by reacting cyclopropanecarboxylic acid with thionyl chloride.
Preparation of 3,3-Difluorocyclobutanecarbonyl Chloride: This intermediate is synthesized by reacting 3,3-difluorocyclobutanecarboxylic acid with oxalyl chloride.
Coupling Reaction: The final step involves the coupling of cyclopropanecarbonyl chloride and 3,3-difluorocyclobutanecarbonyl chloride with piperazine in the presence of a base such as triethylamine
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-(3,3-difluorocyclobutanecarbonyl)piperazine can be compared with similar compounds such as:
1-Cyclopropanecarbonyl-4-(4-fluorophenyl)piperazine: This compound has a fluorophenyl group instead of the difluorocyclobutanecarbonyl group, leading to different chemical and biological properties.
1-Cyclopropanecarbonyl-4-{[(1S)-3,3-difluorocyclohexyl]methyl}piperazine: The presence of a difluorocyclohexyl group imparts different steric and electronic effects compared to the difluorocyclobutanecarbonyl group.
Properties
Molecular Formula |
C13H18F2N2O2 |
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Molecular Weight |
272.29 g/mol |
IUPAC Name |
cyclopropyl-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H18F2N2O2/c14-13(15)7-10(8-13)12(19)17-5-3-16(4-6-17)11(18)9-1-2-9/h9-10H,1-8H2 |
InChI Key |
WGDCUGSTHGJYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3CC(C3)(F)F |
Origin of Product |
United States |
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